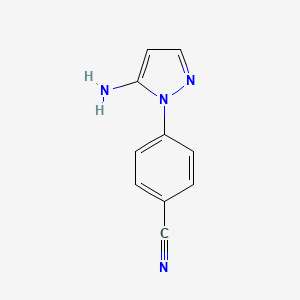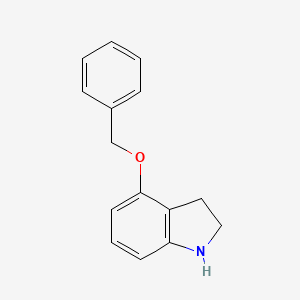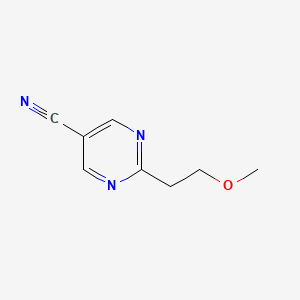
4-(5-アミノ-1H-ピラゾール-1-イル)ベンゾニトリル
説明
4-(5-amino-1H-pyrazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(5-amino-1H-pyrazol-1-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-amino-1H-pyrazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-amino-1H-pyrazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗真菌剤としての用途
4-(5-アミノ-1H-ピラゾール-1-イル)ベンゾニトリル: 誘導体は、抗真菌剤としての可能性を示しています。 これらの化合物は、特にピリジン-3-スルホンアミド骨格に組み込まれた場合、カンジダ、ジオトリクム、ロドトルラ、およびサッカロマイセスの菌株に対して著しい有効性を示します 。 それらは特にカンジダ・アルビカンスとロドトルラ・ミュシラギノーサに対して効果的であり、最低阻害濃度(MIC)値は25 µg/mLと低く、フルコナゾールなどの一般的な抗真菌薬を凌駕します .
抗リーシュマニア症および抗マラリア活性
ピラゾール部分は、強力な抗リーシュマニア症および抗マラリア活性を含む薬理学的効果で知られています。 4-(5-アミノ-1H-ピラゾール-1-イル)ベンゾニトリルの誘導体は、リーシュマニア・エチオピカおよびプラズモジウム・ベルゲイに対する有効性を評価するために合成され、評価されています 。 一部の化合物は、標準的な薬剤と比較して優れた活性を示しており、これらの疾患に対する新しい治療法の開発のための有望な道筋を提供しています .
抗癌スクリーニング
4-(5-アミノ-1H-ピラゾール-1-イル)ベンゾニトリル構造を含む化合物は、抗癌スクリーニングにかけられています。 これらの分子は、さまざまな癌細胞株に対する細胞毒性を評価されており、抗癌剤としての可能性を洞察しています 。このようなスクリーニングの結果は、癌細胞に対する選択性と効力を高めるためのさらなる修飾を導くことができます。
生体高分子の相互作用
4-(5-アミノ-1H-ピラゾール-1-イル)ベンゾニトリル骨格にさまざまな部分を組み込むことで、溶解度と生体高分子との相互作用に影響を与えることができます。 この特性は、薬物動態プロファイルが改善され、標的療法効果のある薬剤を設計するために不可欠です .
医薬品開発
4-(5-アミノ-1H-ピラゾール-1-イル)ベンゾニトリルの生物活性成分は、市販薬に見られます。 それは、抗炎症薬、抗癌薬、およびNSAID(非ステロイド性抗炎症薬)の薬剤に使用され、薬物開発におけるその汎用性を示しています .
工業用途
医薬品以外に、4-(5-アミノ-1H-ピラゾール-1-イル)ベンゾニトリル化合物は、塗料および写真産業で用途が見られます。 また、耐熱性樹脂の開発にも使用されており、工業製造プロセスにおける重要性を示しています .
リーシュマニア症とマラリアの研究
リーシュマニア症やマラリアなどの顧みられない熱帯病に関する研究は、4-(5-アミノ-1H-ピラゾール-1-イル)ベンゾニトリル誘導体の開発から利益を得ています。 これらの化合物は、疾患のメカニズムの理解と新しい治療標的の発見に貢献しています .
抗原虫活性
実験データは、4-(5-アミノ-1H-ピラゾール-1-イル)ベンゾニトリルの特定の誘導体は、リーシュマニア・インファンタムやリーシュマニア・アマゾネンシスなどの原虫感染症に対して活性があることを示しています。 これは、原虫寄生虫が引き起こす疾患の治療におけるそれらの潜在的な役割を示唆しています .
作用機序
Target of Action
The primary targets of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile are COX-2, 5-LOX, and carbonic anhydrase (CA) . These targets play a crucial role in inflammation, making this compound a potential multi-target anti-inflammatory agent .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This interaction results in the suppression of inflammation, as COX-2, 5-LOX, and CA are key enzymes involved in the inflammatory process .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting COX-2, it reduces the production of prostaglandins, which are mediators of inflammation. The inhibition of 5-LOX leads to a decrease in the synthesis of leukotrienes, another group of inflammatory mediators. Lastly, by inhibiting CA, the compound may affect pH regulation within cells, which can influence various biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would be a reduction in the levels of inflammatory mediators (prostaglandins and leukotrienes) due to the inhibition of COX-2 and 5-LOX. This would lead to a decrease in inflammation at the cellular level .
特性
IUPAC Name |
4-(5-aminopyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXQZRBIMFECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152964-72-1 | |
| Record name | 4-(5-amino-1H-pyrazol-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















